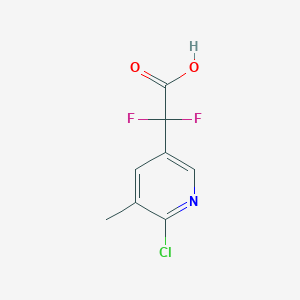

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid

Description

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid is a fluorinated pyridine derivative featuring a difluoroacetic acid moiety attached to a substituted pyridine ring. The pyridine ring is substituted with a chlorine atom at position 6 and a methyl group at position 5, which likely influences its electronic and steric properties.

Properties

IUPAC Name |

2-(6-chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO2/c1-4-2-5(3-12-6(4)9)8(10,11)7(13)14/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSOOZGWDCVJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-5-methylpyridine as the starting material.

Halogenation: The pyridine ring is halogenated using a suitable halogenating agent such as chlorine gas or N-chlorosuccinimide (NCS) to introduce the chloro group.

Methylation: The methyl group is introduced through a methylation reaction using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

Difluoroacetic Acid Introduction: The final step involves the introduction of the difluoroacetic acid groups. This can be achieved through a nucleophilic substitution reaction using difluoroacetic acid or its derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Halogenation: Large-scale halogenation using chlorine gas in a controlled environment.

Continuous Methylation: Continuous flow reactors for the methylation step to ensure consistent product quality.

Catalytic Substitution:

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and difluoroacetic acid groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Bioactivity The chlorine and methyl groups on the pyridine ring in the target compound may enhance metabolic stability compared to analogs with nitro or trifluoromethyl groups (e.g., 4e in ) .

Synthetic Routes

- Analogs like 2c and 2d (–2) are synthesized via ester hydrolysis under basic conditions (e.g., NaOH/MeOH), a method likely applicable to the target compound .

- In contrast, nitro-substituted derivatives (e.g., 4e) require reductive cyclization for oxindole formation, highlighting divergent synthetic strategies for fluorinated acetic acids .

Chlorine substituents (as in 2c and the target compound) may reduce solubility in aqueous media compared to fluorine-substituted analogs (e.g., 2d with 4-F substitution) .

Biological Implications Diclofenac analogs (e.g., 2c/2d) demonstrate that difluoroacetic acid moieties mitigate metabolic activation (e.g., quinone imine formation), suggesting similar safety advantages for the target compound .

Research Findings and Data

Table 2: Physicochemical Data for Selected Analogs

Notable Observations

- Stereoelectronic Effects : The geminal difluoro group in the target compound creates a strong electron-withdrawing effect, stabilizing the deprotonated carboxylate form, which is critical for enzyme inhibition (e.g., COX-2) .

- Metabolic Stability : Chlorine and methyl groups on the pyridine ring may reduce cytochrome P450-mediated oxidation compared to nitro or unsubstituted analogs .

Biological Activity

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid (CAS No. 2126161-09-7) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on neuroprotective effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H6ClF2NO2

- Molecular Weight : 221.58 g/mol

- Structure : The compound features a pyridine ring substituted with chlorine and methyl groups, along with a difluoroacetic acid moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection.

Neuroprotective Effects

A study highlighted the compound's neuroprotective properties against oxidative stress-induced cell damage in neuronal cells. It was shown to inhibit apoptosis and necrosis pathways, primarily through the modulation of caspase-3 and cathepsin D activities .

The mechanisms underlying the neuroprotective effects involve:

- Inhibition of Apoptotic Pathways : The compound significantly reduced caspase-3 activity in SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂), indicating its role in preventing apoptosis .

- Reduction of Necrotic Processes : It also decreased the number of necrotic nuclei in treated cells, further supporting its protective role against cell death .

Study on SH-SY5Y Cells

In a controlled experiment, SH-SY5Y neuroblastoma cells were treated with varying concentrations of this compound. The results demonstrated:

- Cell Viability : At concentrations of 1–10 μM, the compound significantly improved cell viability compared to untreated controls.

- Caspase Activity : A marked decrease in caspase-3 activity was observed at these concentrations, suggesting effective inhibition of apoptotic signaling pathways .

| Concentration (μM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |

|---|---|---|

| 0 | 30 | 100 |

| 1 | 60 | 70 |

| 10 | 85 | 30 |

Implications for Neurodegenerative Diseases

The protective effects observed suggest potential applications in treating neurodegenerative diseases characterized by oxidative stress and neuronal cell death. Further research is warranted to explore its efficacy in vivo and its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.